molecular formula C4H9FO B125076 4-Fluoro-1-butanol CAS No. 372-93-0

4-Fluoro-1-butanol

Cat. No. B125076
CAS RN: 372-93-0
M. Wt: 92.11 g/mol
InChI Key: SHOBGSRUFRALBO-UHFFFAOYSA-N
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Description

4-Fluoro-1-butanol is a fluorinated butanol . It is a flammable colorless liquid and is highly toxic due to its ready metabolism to fluoroacetate .


Synthesis Analysis

4-Fluoro-1-butanol can be synthesized with lithium aluminium tetrahydride in diethyl ether at 0 - 20°C for 4 hours . Another method involves using 2-bromoethanol as a raw material, protecting an alcoholic hydroxyl group with 3,4-dihydro pyrans, preparing a Grignard reagent, carrying out a coupling reaction of the Grignard reagent with 2,2,2-trifluoro ethyl methanesulfonates, and finally obtaining 4,4,4-trifluoro butanol by deprotection reaction .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-1-butanol is C4H9FO . The molecular weight is 92.11 .


Physical And Chemical Properties Analysis

4-Fluoro-1-butanol has a density of 0.9±0.1 g/cm^3 . Its boiling point is 101.5±10.0 °C at 760 mmHg . The vapor pressure is 19.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 39.7±6.0 kJ/mol . The flash point is 45.4±10.6 °C .

Scientific Research Applications

  • Chemical Synthesis and Properties :

    • 4-Fluoro-1-butanol has been used in the synthesis of fluoronitroalcohols and their derivatives. These compounds are prepared through aqueous fluorination, which is a key process in organic synthesis (Eremenko et al., 1970).
  • Analytical Applications in Biological Research :

    • In analytical chemistry, 4-Fluoro-1-butanol plays a role in the development of sensitive fluorometric methods. For instance, it has been involved in the analysis of proline in biological samples, showcasing its utility in biomedical research (Wu, 1993).
  • Study of Cellular Processes :

    • Research on cellular processes, such as phospholipase D (PLD) inhibition, has utilized 4-Fluoro-1-butanol. This compound aids in understanding the role of PLD in cell spreading, chemotaxis, and membrane vesicle trafficking, offering insights into potential therapeutic applications (Su et al., 2009).
  • Applications in Biofuel Research :

    • Butanol, including 4-Fluoro-1-butanol, is being explored as a potential biofuel. Studies in biotechnology and bioengineering are focused on the fermentative production of butanol, highlighting its significance in sustainable energy research (Lee et al., 2008).
  • Physical Chemistry and Molecular Structure Studies :

    • The physical properties and conformational analysis of fluorine-containing alcohols, including 4-Fluoro-1-butanol, are subjects of interest. Investigations into their conformational landscape and relaxation paths provide fundamental insights into their molecular structures (Lu et al., 2020).
  • Material Science and Engineering Applications :

    • In material science, the study of micelle formation in solutions involving 4-Fluoro-1-butanol can reveal important aspects of surfactant behavior, which is critical in various industrial applications (Lianos & Zana, 1980).
  • Gas and Vapor Separation Technologies :

    • The compound is also relevant in the development of gas/vapor separation technologies. Metal-organic frameworks (MOFs) utilizing 4-Fluoro-1-butanol have been explored for their potential in selective adsorption and molecular sieving of gases and vapors (Xue et al., 2015).

Safety And Hazards

4-Fluoro-1-butanol is a flammable liquid and vapor . It is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and drowsiness or dizziness . The median lethal dose (LD50) is 0.9 mg·kg^−1 for mice when injected IP or SC .

properties

IUPAC Name

4-fluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOBGSRUFRALBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190698
Record name 1-Butanol, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-butanol

CAS RN

372-93-0
Record name 4-Fluoro-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 4-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
LD Ellis, RM Trottier, CB Musgrave, DK Schwartz… - ACS …, 2017 - ACS Publications
… We compared the dehydration activity for 1-propanol with 1-butanol and 4-fluoro-1-butanol. Modification with phosphonate SAMs having more negative dipole moments improved the …
Number of citations: 33 pubs.acs.org
JB Nagy, I Bodart-Ravet, EG Derouane, A Gourgue… - Colloids and …, 1989 - Elsevier
… However, “F-NMR of 4-fluoro-1-butanol suggests two regions in the “bicontinuous” field, a … Variation of the “F-NMR chemical shift of 4-fluoro-1-butanol as a function of I/ [NaOl] in the …
Number of citations: 11 www.sciencedirect.com
A Tsarbopoulos, J Allison - Organometallics, 1984 - ACS Publications
… tricarbonylnitrosylcobalt (0) (Alfa Inorganics), 1-bromoand 1-chlorobutane (Chem-Service), 1-butanol, 4-bromo-l-butanol, and 4-chloro-1 -butanol (Alfa Products), 4-fluoro-1 -butanol and …
Number of citations: 45 pubs.acs.org
AH Jenkins, JW Medlin - Accounts of Chemical Research, 2021 - ACS Publications
… (a) Dehydration rates for various alcohols (1-butanol, 1-propanol, and 4-fluoro-1-butanol) vs the dipole moment of the free molecule used to form the SAM. (b) Kinetic isotope effects (…
Number of citations: 12 pubs.acs.org
JM INDELICATO - 1969 - search.proquest.com
… 4-Fluoro-1-butanol, 0,010 g, was dissolved in 0,5 ml trifluoroacetic acid (0.125 M in sodium trifluoro-acetate) to make a solution 0.1 M in 4-fluoro- 1-butanol. The mixture was allowed to …
Number of citations: 2 search.proquest.com
AH Jenkins - 2022 - search.proquest.com
Heterogeneous catalysts are preferred over other catalytic systems for a wide variety of applications due to their high activity and reusability. Oxide-supported metal catalysts, typically …
Number of citations: 0 search.proquest.com
MF Sartori - Chemical Reviews, 1951 - ACS Publications
At the beginning of World War II, there were no chemical warfare agents of practical importance which were not known at the end of World War I. The various sources of information now …
Number of citations: 42 pubs.acs.org
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor Pressure and …, 1999 - Springer
This document is part of Subvolume A ‘Vapor Pressure and Antoine Constants for Hydrocarbons, and S, Se, Te, and Halogen Containing Organic Compounds’ of Volume 20 ‘Vapor …
Number of citations: 2 link.springer.com
E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or …, 2007 - Springer
index polyatomic molecules organic molecules molecules containing three or four carbon atoms carbon molecule structure molecular structure geometric parameters bond angle …
Number of citations: 0 link.springer.com
FF Difluorodiisocyanatomethane - Springer
Number of citations: 0

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